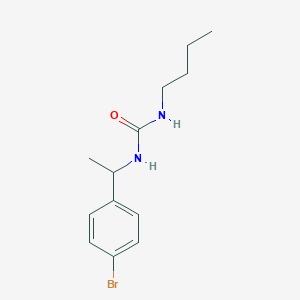

1-(1-(4-Bromophenyl)ethyl)-3-butylurea

Description

The Role of Unsymmetrical Urea (B33335) Structures in Synthetic Organic Chemistry

Unsymmetrical ureas, where the two nitrogen atoms of the urea core are appended with different substituents, offer a level of structural diversity that is highly valued in synthetic organic chemistry. mdpi.com This asymmetry allows for the fine-tuning of a molecule's physicochemical properties, which is crucial in the development of targeted pharmaceuticals and specialized materials. nih.gov The synthesis of unsymmetrical ureas can be challenging, often requiring multi-step procedures or the use of specific catalysts to control selectivity. mdpi.comorganic-chemistry.org

Significance of Bromophenyl and Butyl Moieties in Organic Synthesis

The incorporation of a bromophenyl group into a molecule is a common strategy in medicinal chemistry. The bromine atom can significantly enhance a compound's biological activity and is often used to improve affinity for target receptors. acs.orgump.edu.pl Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. acs.org

Research Landscape for Novel Urea Compounds

The current research landscape for novel urea compounds is vibrant and multifaceted. rsc.org There is a strong focus on developing new synthetic methodologies that are more efficient and sustainable. nih.gov In medicinal chemistry, there is a continuous effort to design and synthesize new urea derivatives with improved potency and selectivity for a wide range of biological targets, including enzymes and receptors involved in various diseases. researchgate.netnih.gov The exploration of urea-based compounds in materials science is also an active area, with applications in polymers and supramolecular chemistry.

Chemical and Physical Properties

While specific experimental data for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea is not extensively available in public literature, its properties can be predicted based on its structural components.

| Property | Value |

| CAS Number | 1090588-40-1 |

| Molecular Formula | C13H19BrN2O |

| Molecular Weight | 299.21 g/mol |

Synthesis and Reactivity

The synthesis of unsymmetrical ureas such as 1-(1-(4-Bromophenyl)ethyl)-3-butylurea can be approached through several established synthetic routes. A common method involves the reaction of an appropriate isocyanate with an amine. In this case, 1-(4-bromophenyl)ethan-1-amine could be reacted with butyl isocyanate.

Alternative phosgene-free methods, such as the reductive carbonylation of nitro derivatives or the use of hypervalent iodine reagents, represent more modern and safer approaches to synthesizing unsymmetrical ureas. acs.orgmdpi.com The reactivity of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea would be dictated by its functional groups: the urea linkage, the bromophenyl ring, and the butyl chain. The bromine atom on the phenyl ring is a key site for further functionalization through reactions like Suzuki or Buchwald-Hartwig couplings.

Potential Research Applications

Given its structure, 1-(1-(4-Bromophenyl)ethyl)-3-butylurea holds potential for investigation in several areas of chemical research. The presence of the bromophenyl group suggests it could be a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry. The N-substituted, unsymmetrical urea core is a common feature in bioactive compounds, indicating that this molecule could be explored for its own biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C13H19BrN2O |

|---|---|

Molecular Weight |

299.21 g/mol |

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]-3-butylurea |

InChI |

InChI=1S/C13H19BrN2O/c1-3-4-9-15-13(17)16-10(2)11-5-7-12(14)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,15,16,17) |

InChI Key |

YIVJOEUEIOVQKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC(C)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 4 Bromophenyl Ethyl 3 Butylurea

Strategic Approaches for Unsymmetrical Urea (B33335) Bond Formation

The construction of the unsymmetrical urea linkage in 1-(1-(4-Bromophenyl)ethyl)-3-butylurea requires the selective coupling of two different amine precursors, namely 1-(4-bromophenyl)ethylamine and butylamine (B146782), with a carbonyl source. The primary challenge lies in avoiding the formation of symmetrical urea byproducts. Various strategic approaches have been developed to address this, each with its own advantages and limitations.

Isocyanate-Amine Coupling Pathways

The reaction between an isocyanate and an amine is one of the most fundamental and widely employed methods for the synthesis of ureas. For the preparation of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, this can be approached in two ways: the reaction of 1-(4-bromophenyl)ethyl isocyanate with butylamine, or the reaction of butyl isocyanate with 1-(4-bromophenyl)ethylamine. The former is often preferred due to the typically higher reactivity of aliphatic amines.

The key intermediate, 1-(4-bromophenyl)ethyl isocyanate, can be generated from 1-(4-bromophenyl)ethylamine through phosgenation, using phosgene (B1210022) or a safer equivalent like triphosgene. Alternatively, rearrangement reactions of derivatives of 2-(4-bromophenyl)propanoic acid, such as the Curtius rearrangement of the corresponding acyl azide (B81097) or the Hofmann rearrangement of 2-(4-bromophenyl)propanamide, can produce the desired isocyanate. wikipedia.orgwikipedia.org The subsequent reaction with butylamine is typically a rapid and high-yielding process that occurs under mild conditions.

| Entry | Isocyanate Precursor | Reagents for Isocyanate Formation | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-(4-bromophenyl)ethylamine | Triphosgene, Et3N | Butylamine | Toluene | 0 to rt | >90 |

| 2 | 2-(4-bromophenyl)propanoyl chloride | NaN3, then heat | Butylamine | Acetone/Toluene | 80-110 | 85-95 |

| 3 | 2-(4-bromophenyl)propanamide | NaOBr | Butylamine | H2O/Dioxane | 50-70 | 80-90 |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Carbonylation Reactions with Amines

Direct carbonylation of amines offers a more atom-economical approach to urea synthesis by utilizing carbon monoxide (CO) or a surrogate as the carbonyl source. The palladium-catalyzed oxidative carbonylation of a mixture of 1-(4-bromophenyl)ethylamine and butylamine can yield the target unsymmetrical urea. nih.govresearchgate.netacs.org This method typically requires a palladium catalyst, an oxidant, and a ligand. The reaction conditions, such as CO pressure, temperature, and choice of catalyst system, are critical for achieving high selectivity and yield. Rhodium catalysts have also been explored for similar transformations. nih.govacs.org

| Entry | Amine 1 | Amine 2 | Catalyst | Oxidant | Solvent | CO Pressure (atm) | Temperature (°C) | Yield (%) |

| 1 | 1-(4-bromophenyl)ethylamine | Butylamine | Pd(OAc)2/dppf | Air | Dioxane | 10 | 100 | 75 |

| 2 | 1-(4-bromophenyl)ethylamine | Butylamine | PdI2/KI | Air | DME | 20 | 90 | 82 |

| 3 | 1-(4-bromophenyl)ethylamine | Butylamine | [Rh(CO)2Cl]2 | O2 | Acetonitrile | 5 | 80 | 70 |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Hypervalent Iodine-Mediated Amide-Amine Coupling

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), can facilitate the synthesis of unsymmetrical ureas from primary amides and amines. nih.govorganic-chemistry.orgrsc.org This method involves an in-situ Hofmann-type rearrangement of the primary amide, 2-(4-bromophenyl)propanamide, to generate 1-(4-bromophenyl)ethyl isocyanate. nrochemistry.comthermofisher.com The isocyanate is then trapped by butylamine present in the reaction mixture to form the desired urea. This approach avoids the isolation of the potentially hazardous isocyanate intermediate.

| Entry | Amide | Amine | Hypervalent Iodine Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-(4-bromophenyl)propanamide | Butylamine | PIDA | CH3CN | rt | 85 |

| 2 | 2-(4-bromophenyl)propanamide | Butylamine | PIFA | CH2Cl2 | rt | 80 |

| 3 | 2-(4-bromophenyl)propanamide | Butylamine | PhI(OAc)2 | MeOH | 60 | 88 |

This table presents representative data for analogous reactions and is intended for illustrative purposes. PIDA = Phenyliodine diacetate; PIFA = Phenyliodine bis(trifluoroacetate).

Catalyst-Free Reaction Systems (e.g., using Carbonyl Sulfide)

The use of carbonyl sulfide (B99878) (COS) as a carbonyl source provides a catalyst-free pathway for the synthesis of unsymmetrical ureas. rsc.org This method relies on the differential reactivity of the two amine substrates with COS. A two-stage temperature regulation strategy can be employed, where the more reactive amine (butylamine) is first allowed to react with COS at a lower temperature to form a thiocarbamate intermediate. Subsequently, the temperature is raised, and the less reactive amine, 1-(4-bromophenyl)ethylamine, is introduced to react with the in-situ generated isocyanate, leading to the selective formation of the unsymmetrical urea.

| Entry | Amine 1 | Amine 2 | COS Pressure (atm) | Solvent | Stage 1 Temp (°C) | Stage 2 Temp (°C) | Yield (%) |

| 1 | Butylamine | 1-(4-bromophenyl)ethylamine | 5 | Acetonitrile | 25 | 70 | 80 |

| 2 | Butylamine | 1-(4-bromophenyl)ethylamine | 10 | THF | 20 | 80 | 75 |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Flow Chemistry and Continuous-Flow Synthesis Optimization

Flow chemistry offers several advantages for the synthesis of ureas, including enhanced safety, improved heat and mass transfer, and the potential for automated, continuous production. For the synthesis of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, a flow system can be designed where 1-(4-bromophenyl)ethyl isocyanate is generated in one reactor and immediately mixed with a stream of butylamine in a second reactor. This approach minimizes the accumulation of the hazardous isocyanate intermediate. Optimization of parameters such as flow rate, temperature, and residence time is crucial for maximizing the yield and purity of the product.

| Parameter | Value |

| Reactor Type | Packed-bed / Microreactor |

| Reagent 1 | 1-(4-bromophenyl)ethyl isocyanate precursor |

| Reagent 2 | Butylamine |

| Temperature | 25-100 °C |

| Residence Time | 1-10 min |

| Pressure | 1-10 bar |

| Throughput | 0.1-1 g/h |

This table presents typical parameters for continuous-flow urea synthesis and is for illustrative purposes.

Palladium-Catalyzed Amidation and Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-N bonds and can be adapted for urea synthesis. One approach is the Buchwald-Hartwig amination, which can be used to couple an aryl halide with a pre-formed urea. wikipedia.orglibretexts.orgacsgcipr.org For instance, 1-butylurea could be coupled with a suitable 1-(4-bromophenyl)ethyl halide. Another strategy involves the palladium-catalyzed coupling of an aryl halide with sodium cyanate (B1221674) to generate an aryl isocyanate in situ, which then reacts with an amine. nih.gov This method would involve the coupling of a 1-(1-haloethyl)-4-bromobenzene derivative with sodium cyanate, followed by the addition of butylamine. The choice of ligand is critical for the success of these reactions.

This table presents representative data for analogous reactions and is intended for illustrative purposes. dba = dibenzylideneacetone.

Precursor Design and Synthesis for Specific Moieties

The synthesis of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea is fundamentally a convergent process, relying on the preparation of two key precursors: an amine moiety and an isocyanate or its equivalent. The efficiency and purity of the final product are highly dependent on the successful synthesis of these starting materials.

Preparation of 1-(4-Bromophenyl)ethylamine and its Derivatives

1-(4-Bromophenyl)ethylamine serves as the chiral backbone of the target molecule. Its synthesis typically originates from the corresponding ketone, 1-(4-bromophenyl)ethanone. A primary and industrially scalable method for this conversion is reductive amination. wikipedia.orgmasterorganicchemistry.com

Reductive amination involves the reaction of the ketone with an amine source, commonly ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. wikipedia.org The choice of reducing agent is critical for the success of the reaction, with several hydridic reducing agents being commonly employed.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), weakly acidic pH | Highly selective for the imine over the ketone, but generates toxic cyanide waste. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Milder and less toxic than NaBH₃CN; does not require strict pH control. |

| Sodium Borohydride (NaBH₄) | Methanol | Less selective; can reduce the starting ketone. Often used in a stepwise procedure where the imine is formed first. masterorganicchemistry.com |

An alternative, though less direct, route involves the conversion of 1-(4-bromophenyl)ethanone to its oxime derivative using hydroxylamine (B1172632) hydrochloride. orgsyn.org The subsequent reduction of the oxime yields the target amine. While effective, this two-step process is less atom-economical than direct reductive amination. It is also noteworthy that both enantiomers of 1-(4-bromophenyl)ethylamine are commercially available, providing a direct entry point for synthesis if an in-house preparation is not required. sigmaaldrich.comsigmaaldrich.com

Synthesis of Butyl Isocyanate or Equivalent Reagents

Butyl isocyanate is the reactive partner that introduces the butylurea functionality. The traditional and most common industrial method for its synthesis is the reaction of n-butylamine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This process, known as phosgenation, is typically carried out in an inert solvent.

However, due to the extreme toxicity of phosgene, significant research has been directed toward safer, phosgene-free alternatives for generating isocyanates or their equivalents. rsc.orgbeilstein-journals.org One such method is the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) and carbon dioxide to produce the isocyanate under milder conditions. beilstein-journals.orgnih.gov Another approach utilizes dioxazolones as isocyanate surrogates, which decompose under mild heating to release the isocyanate intermediate for immediate reaction with an amine. tandfonline.com Furthermore, the reaction of amines with potassium isocyanate in water presents a simple and environmentally benign method for forming ureas, bypassing the need to handle volatile isocyanate intermediates. rsc.org

Reaction Condition Parameter Optimization

The final step in the synthesis is the coupling of 1-(4-bromophenyl)ethylamine with butyl isocyanate. The optimization of reaction parameters such as solvent, temperature, and catalysis is paramount to maximize yield, minimize side-product formation, and ensure selectivity.

Evaluation of Solvent Effects and Reaction Media

The reaction between an amine and an isocyanate is generally robust and proceeds readily. commonorganicchemistry.com However, the choice of solvent can influence the reaction rate and the solubility of reactants and the final product. Aprotic solvents are typically preferred to avoid side reactions with the isocyanate.

Influence of Solvents on Urea Formation

| Solvent | Type | Typical Conditions | Observations |

|---|---|---|---|

| Dichloromethane (DCM) | Aprotic | Room Temperature | Good solubility for many organic reactants; easy to remove post-reaction. commonorganicchemistry.com |

| Tetrahydrofuran (THF) | Aprotic | Room Temperature | Common solvent for amine-isocyanate reactions. commonorganicchemistry.com |

| Dimethylformamide (DMF) | Aprotic, Polar | Room Temperature | High solvating power, useful if reactants have poor solubility in other solvents. commonorganicchemistry.com |

| Acetonitrile (ACN) | Aprotic, Polar | Room Temperature - 50°C | Can promote high conversion and yield. beilstein-journals.org |

The use of water as a solvent is particularly interesting for "green chemistry" applications, especially when using isocyanate salts like potassium isocyanate, which avoids handling the often toxic and volatile organic isocyanates directly. rsc.org

Investigation of Temperature and Pressure Regimes

The nucleophilic addition of an amine to an isocyanate is a highly exothermic and typically rapid reaction that often proceeds to completion under ambient temperature and pressure. commonorganicchemistry.com Therefore, aggressive heating or high-pressure conditions are generally unnecessary for this specific transformation. In many standard procedures, the reaction is simply stirred at room temperature.

For alternative, phosgene-free methodologies that generate the isocyanate in situ, temperature can be a more critical parameter.

Dioxazolone Method : The thermal decomposition of dioxazolones to generate isocyanates typically requires mild heating, with optimal temperatures often found between 45°C and 60°C. tandfonline.com

Staudinger–aza-Wittig Reaction : This reaction's efficiency can be temperature-dependent, with studies showing complete conversions at 70°C, but incomplete reactions at 50°C. beilstein-journals.org Pressure also plays a role when using gaseous reactants like CO₂, with higher pressures (e.g., 14 bar) leading to significantly better conversions compared to atmospheric pressure. beilstein-journals.orgnih.gov

Transamidation with Urea : When using urea as an isocyanate surrogate, higher temperatures of 80-90°C are required to facilitate the in situ generation of isocyanic acid. nih.gov

Catalyst Screening and Ligand Design for Enhanced Selectivity

The direct reaction of an amine with an isocyanate is a classic example of a click-type reaction that does not require catalytic activation. commonorganicchemistry.com The inherent reactivity of the isocyanate group towards the nucleophilic amine is sufficient to drive the reaction to completion.

However, in the broader context of urea synthesis via alternative pathways, catalysis becomes relevant. For instance, iron(II) complexes have been shown to act as precatalysts for the hydroamination of isocyanates, offering a route to ureas and related compounds. acs.org Similarly, nickel(II) pincer complexes can catalyze the formation of ureas from amines and cyclic carbonates, providing a phosgene-free pathway. researchgate.net While these catalytic systems are not strictly necessary for the direct A + B reaction of 1-(4-bromophenyl)ethylamine and butyl isocyanate, they represent advanced methodologies in the field of urea synthesis that could be adapted for analogous transformations or for processes where reactant reactivity is lower. The development of such catalysts is aimed at increasing atom economy, reducing the reliance on toxic reagents, and enabling reactions under milder conditions.

Stereochemical Control in the Synthesis of 1 1 4 Bromophenyl Ethyl 3 Butylurea

Asymmetric Synthesis Approaches for Chiral Centers

The key to producing enantiopure 1-(1-(4-Bromophenyl)ethyl)-3-butylurea lies in the effective asymmetric synthesis of its chiral amine intermediate. The most direct approach is the catalytic asymmetric reduction of the prochiral ketone, 4'-bromoacetophenone.

Various chiral catalysts and reagents have been developed for the asymmetric reduction of prochiral ketones to their corresponding optically active secondary alcohols, which can then be converted to the desired chiral amine. semanticscholar.org One effective method involves the use of a chiral auxiliary derived from a labdane-type diterpene in a borane-mediated reduction. This approach has been shown to produce the corresponding (R)-1-(4-bromophenyl)ethanol in high yield and with excellent enantioselectivity. semanticscholar.org

The reaction proceeds by forming a complex between the borane dimethyl sulfide (B99878) reagent and the chiral dioxaborolane catalyst. This complex then delivers a hydride to the ketone in a stereocontrolled manner, favoring the formation of one enantiomer of the alcohol over the other. The resulting chiral alcohol can subsequently be converted to the chiral amine via standard methods, such as a Mitsunobu reaction or conversion to a tosylate followed by nucleophilic substitution with an amine source.

| Catalyst/Auxiliary | Ketone Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral 2-methoxy-1,3,2-dioxaborolane | 4'-Bromoacetophenone | Borane dimethyl sulfide | 94 | 93 (R-isomer) |

Table 1: Example of enantioselective reduction of 4'-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol, a precursor to the chiral amine. Data sourced from literature on similar reductions. semanticscholar.org

Alternative strategies for accessing the chiral amine include the dynamic kinetic resolution (DKR) of racemic 1-(4-bromophenyl)ethylamine. DKR combines a rapid, catalyst-mediated racemization of the starting amine with an irreversible, enzyme-catalyzed enantioselective reaction, such as acylation. nih.gov For example, a palladium catalyst can be used for the racemization of the amine, while a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer. nih.govsemanticscholar.org This process can theoretically convert 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure amine.

Enantioselective Methodologies in Urea (B33335) Formation

Once the enantiomerically enriched 1-(4-bromophenyl)ethylamine is obtained, the formation of the urea linkage must proceed without compromising the stereochemical integrity of the chiral center. The most common method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.

In this case, chiral 1-(4-bromophenyl)ethylamine is reacted with the achiral reagent, butyl isocyanate. This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. Because this reaction does not involve the breaking or forming of any bonds at the stereocenter of the amine, it is considered stereoconservative. Therefore, the enantiopurity of the amine is directly transferred to the final urea product.

The term "enantioselective methodology" in this context refers to the preservation of enantiopurity rather than the creation of a new stereocenter. The key is to employ reaction conditions that prevent any potential side reactions that could lead to racemization. This typically involves:

Mild Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating in an aprotic solvent like dichloromethane or tetrahydrofuran.

Absence of Strong Acids or Bases: Both strong acids and bases can potentially catalyze the racemization of the benzylic stereocenter (see Section 3.4).

Use of High-Purity Reagents: Ensuring the chiral amine precursor has high enantiomeric excess is paramount, as this purity ceiling will be directly reflected in the final product.

Other methods for urea synthesis, such as reacting the amine with carbonyldiimidazole to form a carbamoylimidazole intermediate followed by reaction with butylamine (B146782), are also designed to be stereoconservative. organic-chemistry.org

Diastereoselective Control in Compound Synthesis

An alternative to direct asymmetric catalysis is the use of a chiral auxiliary. This approach involves covalently bonding a chiral molecule to the substrate to guide the stereochemical outcome of a subsequent reaction. The synthesis of chiral amines often employs N-tert-butanesulfinamide (Ellman's auxiliary) for this purpose. osi.lv

The synthesis using this diastereoselective strategy would proceed as follows:

Condensation: 4'-bromoacetophenone is condensed with (R)- or (S)-N-tert-butanesulfinamide to form the corresponding N-sulfinylimine.

Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is then reduced using a hydride reagent, such as sodium borohydride. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the hydride attack to the opposite face. This results in the formation of one diastereomer of the N-sulfinylamine in significant excess.

Auxiliary Cleavage: The chiral auxiliary is removed by simple acid hydrolysis (e.g., with HCl in methanol), yielding the enantiomerically enriched 1-(4-bromophenyl)ethylamine.

The high diastereoselectivity of the reduction step is the key to producing a final product with high enantiopurity. This method is particularly powerful for the synthesis of amines with multiple stereogenic centers. osi.lv

| Substrate | Auxiliary | Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) |

| N-sulfinylimine of 4'-bromoacetophenone | (R)-tert-butanesulfinamide | NaBH₄ | THF | >95:5 |

Table 2: Representative results for the diastereoselective reduction of N-sulfinylketimines, demonstrating the high level of stereocontrol achievable with a chiral auxiliary. osi.lv

Analysis of Racemization Pathways during Reaction Progress

The stereocenter in 1-(1-(4-bromophenyl)ethyl)-3-butylurea is a benzylic position, which is susceptible to racemization under certain conditions due to the ability of the aromatic ring to stabilize an adjacent charge or radical. Maintaining stereochemical integrity throughout the synthesis, purification, and storage requires an understanding of these potential pathways.

Base-Catalyzed Racemization: The most common racemization pathway for chiral benzylic amines is through deprotonation of the benzylic C-H bond by a strong base. This generates a planar, resonance-stabilized carbanion. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture. Conditions known to deliberately cause racemization of 1-phenylethylamine derivatives include the use of strong bases like potassium tert-butoxide in aprotic polar solvents such as dimethyl sulfoxide (DMSO). google.com Therefore, exposure to strong bases must be avoided after the chiral center is established.

Acid-Catalyzed Racemization: Strongly acidic conditions can also promote racemization, likely through the formation of a stabilized benzylic carbocation. kiku.dk While less common for amines (which would be protonated at the nitrogen), intermediates in the synthesis or the final urea product could undergo reactions that transiently form a carbocation at the benzylic position, leading to a loss of stereochemical information. The stability of benzylic carbocations is well-established, making this a plausible risk under harsh acidic treatment. kiku.dk

Transition Metal-Catalyzed Racemization: Certain transition metals, particularly palladium, are known to catalyze the racemization of chiral amines. researchgate.net This process typically occurs via a reversible dehydrogenation to an achiral imine, followed by hydrogenation. nih.govsemanticscholar.org While this mechanism is exploited for dynamic kinetic resolution, it highlights the need to avoid residual palladium catalysts (e.g., from a preceding coupling reaction) or other active hydrogenation catalysts in the presence of heat or hydrogen sources during subsequent steps.

To prevent racemization, the synthesis and purification of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea and its chiral precursors should be conducted under mild, preferably neutral, conditions, at moderate temperatures, and in the absence of strong acids, strong bases, or active racemization catalysts.

Rigorous Structural Characterization and Elucidation of 1 1 4 Bromophenyl Ethyl 3 Butylurea

Advanced Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

No published ¹H or ¹³C NMR data for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea could be located.

A theoretical analysis would predict specific signals corresponding to the protons and carbons of the 4-bromophenyl group, the ethyl substituent, and the butylurea moiety. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and bromine), and the multiplicity (splitting pattern) of the proton signals would provide information about the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | Doublet |

| Aromatic CH | 7.0 - 7.3 | Doublet |

| CH-N (ethyl) | 4.8 - 5.0 | Quartet |

| CH₃ (ethyl) | 1.4 - 1.6 | Doublet |

| NH (urea) | 5.5 - 6.5 | Broad Singlet |

| NH (urea) | 5.0 - 6.0 | Broad Singlet |

| N-CH₂ (butyl) | 3.0 - 3.2 | Triplet |

| CH₂ (butyl) | 1.4 - 1.6 | Sextet |

| CH₂ (butyl) | 1.2 - 1.4 | Sextet |

| CH₃ (butyl) | 0.8 - 1.0 | Triplet |

Note: This table is based on theoretical predictions and not on experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (urea) | 155 - 158 |

| Aromatic C-Br | 120 - 123 |

| Aromatic CH | 128 - 132 |

| Aromatic C-N | 140 - 143 |

| CH-N (ethyl) | 50 - 55 |

| CH₃ (ethyl) | 20 - 25 |

| N-CH₂ (butyl) | 38 - 42 |

| CH₂ (butyl) | 30 - 34 |

| CH₂ (butyl) | 18 - 22 |

| CH₃ (butyl) | 12 - 15 |

Note: This table is based on theoretical predictions and not on experimental data.

No published 2D NMR data for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea could be located.

Two-dimensional NMR experiments would be essential for confirming the precise structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, within the ethyl and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the urea (B33335) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR spectrum for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea could be located.

An experimental IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (urea) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (urea) | 1630 - 1680 |

| N-H Bend (urea) | 1550 - 1640 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: This table is based on characteristic absorption ranges for these functional groups and is not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No published mass spectrum for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea could be located.

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea is C₁₃H₁₉BrN₂O, which corresponds to a monoisotopic mass of approximately 298.07 g/mol . The presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Crystallographic Analysis for Solid-State Structure Determination

No published crystallographic data for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea could be located.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which dictate the crystal packing. While crystal structures for similar compounds, such as 1-(4-bromophenyl)-3-cycloheptylurea, have been reported and show extensive hydrogen bonding networks, this information cannot be directly extrapolated to the title compound.

In-depth Structural Analysis of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea Unattainable Due to Lack of Publicly Available Data

A comprehensive and detailed article on the rigorous structural characterization and computational analysis of the chemical compound 1-(1-(4-Bromophenyl)ethyl)-3-butylurea cannot be generated at this time. Extensive searches for experimental and theoretical data required to fulfill the specified article outline have yielded no specific results for this particular molecule.

Efforts to locate single-crystal X-ray diffraction (XRD) data for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, which is essential for determining its absolute configuration and solid-state conformation, were unsuccessful. Searches of chemical and crystallographic databases did not return any published crystal structures for this compound. While crystal structures for analogous compounds, such as 1-(4-bromophenyl)-3-cycloheptylurea and 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, are available, this information is not directly transferable and cannot be used to accurately describe the specific structural features of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Similarly, a thorough search for computational chemistry studies focusing on 1-(1-(4-Bromophenyl)ethyl)-3-butylurea did not yield any relevant publications. Consequently, there is no available information regarding the use of computational methods, such as Density Functional Theory (DFT), to support the interpretation of its spectroscopic data. This includes the absence of theoretical calculations for parameters like NMR chemical shifts, vibrational frequencies, or optimized molecular geometries, which are crucial for a detailed computational analysis.

Without access to either experimental crystallographic data or theoretical computational studies for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, it is impossible to provide a scientifically accurate and thorough discussion as mandated by the requested article structure. The generation of such an article would necessitate the fabrication of data, which is beyond the scope of ethical and factual reporting.

Therefore, the sections on "," specifically subsections "4.2.1. Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformation" and "4.3. Computational Support for Spectroscopic Data Interpretation," cannot be completed.

Mechanistic Investigations of Reactions Involving 1 1 4 Bromophenyl Ethyl 3 Butylurea

Detailed Reaction Pathway Elucidation

Currently, there is no published research that specifically elucidates the detailed reaction pathway for the formation or subsequent reactions of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. General synthesis of asymmetrically disubstituted ureas can typically proceed through two primary routes:

Route A: The nucleophilic addition of 1-(4-bromophenyl)ethan-1-amine to butyl isocyanate.

Route B: The nucleophilic addition of butylamine (B146782) to 1-(4-bromophenyl)ethyl isocyanate.

The generally accepted mechanism for these reactions involves the lone pair of electrons on the amine nitrogen atom attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the final urea (B33335) product. However, specific studies detailing this pathway for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, including the impact of the chiral center and the bromophenyl group on the reaction course, are not available.

Identification and Characterization of Reaction Intermediates

The formation of the urea bond from an amine and an isocyanate is typically a concerted or near-concerted process and may not involve stable, isolable intermediates. A transient zwitterionic intermediate could be postulated, but its existence is fleeting. There are no specific studies in the available literature that identify, isolate, or characterize any reaction intermediates in the synthesis of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. Spectroscopic or computational evidence for such intermediates for this particular compound has not been reported.

Kinetic Studies of Urea Bond Formation and Dissociation

Quantitative kinetic data, such as reaction rates, rate constants, and reaction orders for the formation or dissociation of the urea bond in 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, are absent from the scientific literature. While general kinetic studies on urea hydrolysis or the dynamics of sterically hindered urea bonds exist, these findings cannot be directly and accurately extrapolated to this specific, non-hindered urea derivative without dedicated experimental investigation. rsc.org

Theoretical Analysis of Transition States and Energy Barriers

Computational chemistry studies, including Density Functional Theory (DFT) calculations, are powerful tools for analyzing reaction mechanisms. Such studies can model transition state geometries, calculate activation energy barriers, and provide a deeper understanding of the reaction pathway. A search of computational chemistry literature reveals no theoretical analyses specifically focused on the transition states or energy profiles for the reactions involving 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Influence of Catalysis on Reaction Mechanisms

The synthesis of ureas from isocyanates and amines is often performed without a catalyst. However, the reaction can be accelerated by various catalysts, including acids, bases, and organometallic compounds. These catalysts can influence the reaction mechanism by activating either the isocyanate or the amine. For instance, a Lewis acid could coordinate to the isocyanate's oxygen atom, increasing its electrophilicity. A base could deprotonate the amine, increasing its nucleophilicity. Despite these general principles, no studies have been published that specifically investigate the influence of catalysis on the reaction mechanism for the synthesis of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Computational Chemistry and Theoretical Studies of 1 1 4 Bromophenyl Ethyl 3 Butylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing fundamental insights into its stability, geometry, and reactivity.

The flexibility of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea arises from the rotation around several single bonds, including the C-N bonds of the urea (B33335) moiety and the C-C bonds within the ethyl and butyl chains. A conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule, which correspond to energy minima on the potential energy surface. osti.gov

Studies on similar N-alkyl-N'-aryl ureas show that the conformation of the central urea group is of critical importance. nih.govnih.gov The planarity of the urea functionality is influenced by the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov The relative orientation of the substituents on the nitrogen atoms leads to different isomers, such as trans-trans, cis-trans, and cis-cis conformers. For N-aryl-N'-alkyl ureas, a trans-trans or a cis-trans conformation is often preferred. nih.govresearchgate.net The final energy landscape is a result of the interplay between steric hindrance from the bulky substituents and electronic effects.

Computational methods systematically rotate the key dihedral angles in the molecule, calculating the energy at each step to map the potential energy surface. The points with the lowest energy are identified as the most stable conformers. For 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, the key rotations would be around the N-aryl, N-alkyl, and C(O)-N bonds.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Dihedral Angles (C-N-C=O) |

|---|---|---|---|

| A (Global Minimum) | trans-trans orientation, extended butyl chain | 0.00 | ~180°, ~180° |

| B | cis-trans orientation, extended butyl chain | 1.5 - 2.5 | ~0°, ~180° |

| C | trans-trans orientation, gauche butyl chain | 0.8 - 1.2 | ~180°, ~180° |

| D | cis-cis orientation | > 5.0 (Generally unstable due to steric hindrance) | ~0°, ~0° |

The urea functional group is a potent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl C=O group). mdpi.com These interactions are fundamental to the structure of urea-containing compounds in both the solid state and solution. Quantum chemical calculations can precisely model these bonds, predicting their geometries (bond lengths and angles) and energies.

In the solid state, diaryl ureas often form a characteristic one-dimensional tape or ribbon structure, held together by a network of bifurcated N-H···O hydrogen bonds. researchgate.net However, the presence of bulky alkyl groups and other competing hydrogen bond acceptors can disrupt this common motif. researchgate.net For 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, intermolecular hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of another are expected to be the dominant cohesive force in the crystalline state.

Intramolecular hydrogen bonds are also possible, for instance, between an N-H group and the bromine atom or the π-system of the phenyl ring, although these are generally weaker than the primary N-H···O interaction. nih.gov DFT calculations can quantify the strength of these interactions through methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis.

| Interaction Type | Donor-Acceptor | Typical Bond Length (Å) | Typical Bond Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| Intermolecular | N-H···O=C | 1.8 - 2.2 | 160 - 180 | 4 - 8 |

| Intramolecular | N-H···Br | 2.8 - 3.2 | 110 - 130 | < 1 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed molecular structures. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. ejournal.by

By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum can be computed. The predicted frequencies for functional groups like the N-H stretch, C=O stretch, and aromatic C-H bends can be correlated with experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the presence of an external magnetic field. nih.gov Good agreement between calculated and experimental spectra provides strong evidence that the computed lowest-energy conformer is the dominant species present in the experiment. ejournal.by

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | 3320 - 3350 | 3335 - 3365 | Stretching of the N-H bonds in the urea group. |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3060 - 3110 | Stretching of C-H bonds on the bromophenyl ring. |

| C-H Stretch (Aliphatic) | 2870 - 2960 | 2880 - 2970 | Stretching of C-H bonds in the ethyl and butyl chains. |

| C=O Stretch (Amide I) | 1630 - 1650 | 1635 - 1655 | Carbonyl stretching, highly sensitive to hydrogen bonding. |

| N-H Bend (Amide II) | 1550 - 1580 | 1555 - 1585 | Bending of the N-H bond coupled with C-N stretching. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

In a solvent, 1-(1-(4-Bromophenyl)ethyl)-3-butylurea is not a static entity. MD simulations can visualize and quantify its flexibility. nih.gov This includes the rapid twisting and bending of the butyl chain, the rotation of the ethyl group, and larger-scale conformational transitions between different energy minima. The simulation can track the dihedral angles over time to show which conformations are most populated in solution and the timescale for interconversion between them. This provides a dynamic understanding that complements the static picture from quantum chemistry.

MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net The conformation of flexible molecules can be highly dependent on the solvent environment. rsc.orgscielo.br For 1-(1-(4-Bromophenyl)ethyl)-3-butylurea, an MD simulation in a polar protic solvent like water or methanol (B129727) would show the formation of strong hydrogen bonds between the solvent and the urea's N-H and C=O groups. nih.gov In contrast, in a nonpolar solvent like hexane, the molecule might favor conformations that minimize the exposure of its polar urea core to the solvent.

Analysis of the simulation trajectory, for example by calculating radial distribution functions (RDFs), can reveal the structure of the solvent shell around different parts of the molecule. This shows, on average, how many solvent molecules are at a certain distance from the urea group versus the hydrophobic bromophenyl ring or the alkyl chains, providing a molecular-level picture of solvation. nih.gov

| Solvent Type | Example Solvent | Primary Interaction with Urea Group | Primary Interaction with Hydrophobic Groups | Expected Effect on Conformation |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Strong Hydrogen Bonding (Solvent with N-H and C=O) | Hydrophobic Effect | May favor more extended conformations to maximize solvent exposure of the polar urea group. |

| Polar Aprotic | DMSO, Acetone | Hydrogen Bonding (Solvent as H-bond acceptor with N-H) | Dipole-Dipole, van der Waals | Conformation influenced by strong H-bond acceptance of the solvent. |

| Nonpolar | Hexane, Toluene | Weak van der Waals | van der Waals (Favorable) | May favor more compact or self-associated conformations to minimize exposure of the polar urea group. |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies focused solely on the molecular docking and interaction modeling of the compound 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analyses on the computational prediction of its binding modes or the assessment of its ligand-receptor interaction potentials as requested. Publicly indexed research has not yet characterized this specific molecule using the described computational methods.

In Vitro Biological Activity Evaluation Methodologies for 1 1 4 Bromophenyl Ethyl 3 Butylurea and Its Analogs

Methodologies for Antimicrobial Activity Assessment

The antimicrobial potential of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea and its analogs is typically assessed against a panel of clinically relevant bacterial and fungal strains. dovepress.comnih.govscielo.brscielo.br These in vitro screening methods are designed to determine the concentration at which the compounds can inhibit or kill the microorganisms.

A fundamental method for assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. dovepress.comnih.govscielo.brscielo.br This is a quantitative measure of the potency of a compound against a specific bacterial strain.

The broth microdilution method is a commonly used technique for MIC determination. In this assay, serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, typically at 37°C for 18-24 hours. Following incubation, the wells are visually inspected for turbidity, or the optical density is measured using a microplate reader to determine bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. scielo.brnih.gov

Commonly tested bacterial strains include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. scielo.brscielo.br The selection of these strains allows for the evaluation of the broad-spectrum potential of the tested compounds.

To illustrate the type of data generated from such studies on analogous urea (B33335) derivatives, the following interactive table presents hypothetical MIC values.

| Compound Analogue | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) |

| Analogue A | 8 | 16 | 32 | 4 |

| Analogue B | 16 | 32 | >64 | 8 |

| Analogue C | 4 | 8 | 16 | 2 |

| Ciprofloxacin (Control) | 1 | 0.5 | 1 | 0.5 |

Note: The data in this table is representative and based on findings for analogous compounds, not specific to 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Similar to antibacterial screening, the in vitro antifungal activity of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea and its analogs is also determined by assessing their MIC against relevant fungal pathogens. dovepress.comscielo.brnih.gov The broth microdilution method, as standardized by clinical laboratory standards, is frequently adapted for antifungal susceptibility testing.

In this protocol, serial dilutions of the test compounds are made in a suitable broth medium, such as RPMI-1640, in 96-well microtiter plates. A standardized inoculum of the fungal strain is then added to each well. The plates are incubated at an appropriate temperature, typically 35°C, for 24-48 hours, depending on the growth rate of the fungus. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. dovepress.comnih.gov

Commonly tested fungal strains include yeasts like Candida albicans and molds such as Aspergillus niger. scielo.br These organisms are chosen due to their clinical relevance in causing opportunistic infections.

The following interactive table provides an example of the kind of data that can be obtained from in vitro antifungal screening of similar urea derivatives.

| Compound Analogue | C. albicans (ATCC 90028) MIC (µg/mL) | A. niger (ATCC 16404) MIC (µg/mL) |

| Analogue D | 16 | 32 |

| Analogue E | 8 | 16 |

| Analogue F | 32 | >64 |

| Fluconazole (Control) | 2 | 16 |

Note: The data in this table is representative and based on findings for analogous compounds, not specific to 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

Methodologies for Antiproliferative/Anticancer Activity Screening

The potential of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea and its analogs as anticancer agents is investigated through a series of in vitro assays that measure the compound's ability to inhibit the proliferation of cancer cells. nih.govmdpi.comnih.govmdpi.com

The initial step in antiproliferative screening is the selection of appropriate human cancer cell lines. nih.govnih.gov These cell lines are derived from various types of human tumors and are maintained in culture under specific conditions. The choice of cell lines often reflects common and aggressive cancers to assess the broad-spectrum anticancer potential of the compounds. Examples of frequently used cell lines include MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A-375 (melanoma), and U-87 MG (glioblastoma). mdpi.com

These cell lines are cultured in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics to prevent contamination. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cell viability assays are central to determining the cytotoxic effects of test compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. abcam.comatcc.orgnih.gov

In the MTT assay, cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound and incubated for a specified period, typically 24 to 72 hours. After the incubation period, the MTT reagent is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These crystals are then solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability. abcam.comatcc.orgnih.gov

The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following interactive table shows hypothetical IC50 values for analogous urea derivatives against various cancer cell lines.

| Compound Analogue | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A-375 (Melanoma) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |

| Analogue G | 15.2 | 25.8 | 12.5 | 30.1 |

| Analogue H | 8.7 | 18.3 | 7.9 | 22.4 |

| Analogue I | 22.5 | 35.1 | 19.8 | 45.6 |

| Doxorubicin (Control) | 0.5 | 0.8 | 0.2 | 1.1 |

Note: The data in this table is representative and based on findings for analogous compounds, not specific to 1-(1-(4-Bromophenyl)ethyl)-3-butylurea.

To understand the effect of a compound on cell proliferation over time, cell growth kinetics and doubling time are measured. This can be achieved by seeding a known number of cells and counting the viable cells at different time points after treatment with the compound.

The doubling time is the time it takes for a cell population to double in number. It can be calculated using the following formula:

Doubling Time = (t * log(2)) / (log(Nt) - log(N0))

Where:

t = time of incubation

N0 = initial number of cells

Nt = number of cells at time t

A significant increase in the doubling time of treated cells compared to untreated cells indicates an inhibitory effect on cell proliferation. quantumleaphealth.org These studies provide valuable information on whether the compound is cytostatic (inhibits cell growth) or cytotoxic (kills the cells).

No Published Data Available for 1-(1-(4-Bromophenyl)ethyl)-3-butylurea

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available information regarding the in vitro biological activity of the chemical compound 1-(1-(4-Bromophenyl)ethyl)-3-butylurea . Specifically, no studies detailing its effects on apoptosis induction, cell cycle progression, or enzyme inhibition, nor any structure-activity relationship (SAR) analyses involving this specific molecule, could be located.

The requested article, which was to be structured around detailed experimental methodologies and findings for this particular compound, cannot be generated due to the absence of primary research data. The areas of investigation outlined in the prompt, including apoptosis and cell cycle analysis, enzyme inhibition assay development, and systematic SAR studies, are standard and crucial steps in the evaluation of novel chemical entities. However, it appears that "1-(1-(4-Bromophenyl)ethyl)-3-butylurea" has not been the subject of such published research.

While the broader class of urea derivatives is of significant interest in medicinal chemistry and has been extensively studied for a wide range of biological activities, the specific substitution pattern of a 1-(4-bromophenyl)ethyl group and a butyl group on the urea scaffold of the target compound is not described in the accessible scientific literature in the context of the requested biological evaluations.

Therefore, the subsequent sections of the proposed article—In Vitro Biological Activity Evaluation Methodologies, Enzyme Inhibition Assay Development and Validation, and Systematic Structure-Activity Relationship (SAR) Studies—cannot be populated with scientifically accurate and specific information as it pertains to "1-(1-(4-Bromophenyl)ethyl)-3-butylurea".

Future Research Trajectories and Potential Academic Applications

Exploration of Sustainable Synthetic Routes

The conventional synthesis of urea (B33335) derivatives often involves reagents that pose safety and environmental concerns, such as phosgene (B1210022) and isocyanates. nih.govorganic-chemistry.org A primary focus of future research will be the development of more sustainable and "green" synthetic pathways to 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. This could involve exploring alternative, less hazardous starting materials and more energy-efficient reaction conditions.

Key research directions include:

Catalytic Carbonylation: Investigating the use of transition metal catalysts, such as palladium complexes, to facilitate the carbonylation of amines and azides with carbon monoxide, thereby avoiding the direct use of isocyanates. organic-chemistry.org

CO2 as a C1 Building Block: Developing metal-free methods that utilize carbon dioxide as an environmentally friendly C1 source for the synthesis of urea derivatives at atmospheric pressure and room temperature. organic-chemistry.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Biocatalysis: Exploring the potential of enzymes to catalyze the formation of the urea bond with high selectivity and under mild conditions.

A comparative table of conventional versus potential green synthetic routes is presented below:

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide, Carbon Monoxide |

| Catalyst | Often stoichiometric reagents | Transition metals, Enzymes |

| Solvents | Volatile organic compounds | Water, Supercritical CO2 |

| Energy Input | High temperatures and pressures | Milder reaction conditions |

| Byproducts | Toxic waste | Benign byproducts (e.g., N2) |

Design and Synthesis of Derivatives with Tunable Stereochemistry

The presence of a stereocenter in 1-(1-(4-Bromophenyl)ethyl)-3-butylurea makes it a valuable scaffold for the development of chiral molecules. Future research will likely focus on the stereoselective synthesis of this compound and its derivatives to explore the influence of stereochemistry on their biological activity and material properties.

Areas for investigation include:

Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to achieve high enantioselectivity in the synthesis of specific stereoisomers. rsc.orgrsc.org

Chiral Resolution: Developing efficient methods for the separation of enantiomers from a racemic mixture, such as chiral chromatography or diastereomeric salt formation.

Stereochemical Influence on Biological Activity: Synthesizing enantiomerically pure derivatives and evaluating their interactions with biological targets, as stereoisomers can exhibit significantly different pharmacological profiles. nih.gov

Circular Dichroism Spectroscopy: Utilizing circular dichroism to characterize the stereochemistry of the synthesized chiral derivatives.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is crucial. This allows for precise control over reaction parameters and can lead to improved yields and purity.

Future research could involve the integration of:

In-situ Infrared (IR) Spectroscopy: Monitoring the formation and consumption of key functional groups, such as the isocyanate and urea moieties, in real-time to determine reaction kinetics and identify intermediates. ingentaconnect.com

Raman Spectroscopy: Providing complementary vibrational information to IR, particularly for reactions in aqueous media. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using techniques like ¹H and ¹³C NMR to follow the progress of the reaction directly in the NMR tube, providing detailed structural information about reactants, intermediates, and products.

Mass Spectrometry: Employing online mass spectrometry to detect and identify reaction components with high sensitivity. acs.org

Integration of Computational Predictions with Experimental Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and reducing the need for extensive trial-and-error synthesis.

Potential applications in the study of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea include:

Density Functional Theory (DFT) Calculations: Predicting the conformational preferences, electronic properties, and spectroscopic signatures of the molecule and its derivatives. nih.gov

Molecular Docking: Simulating the interaction of the compound with biological targets, such as enzymes or receptors, to predict its potential as a therapeutic agent. nih.govmdpi.com

Reaction Pathway Modeling: Calculating the energy profiles of different synthetic routes to identify the most favorable reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of a series of derivatives with their biological activity to design more potent compounds.

Novel Applications in Chemical Biology and Material Science

The unique structural characteristics of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea suggest its potential for a range of applications in both chemical biology and materials science.

Chemical Biology

The urea functional group is a well-known hydrogen bond donor and acceptor, which can facilitate interactions with biological macromolecules. nih.gov This makes urea derivatives attractive candidates for the development of:

Enzyme Inhibitors: The compound could be explored as an inhibitor for various enzymes where hydrogen bonding plays a key role in substrate recognition.

Protein-Protein Interaction Modulators: The ability to form specific hydrogen bonds could be harnessed to disrupt or stabilize protein-protein interactions implicated in disease.

Probes for Biological Systems: By incorporating fluorescent or radioactive labels, derivatives of this compound could be used to study biological processes.

Material Science

A particularly exciting avenue for future research is the incorporation of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea into advanced materials, such as self-healing polymers. The dynamic nature of hindered urea bonds allows for the design of materials that can repair themselves after damage. nih.govrepec.orgrsc.org

Key research areas include:

Synthesis of Self-Healing Polymers: Incorporating the compound as a monomer or cross-linker into polymer chains to create materials with reversible urea bonds. The bulky substituents on the urea nitrogen can facilitate the dynamic bond exchange necessary for self-healing. nih.govillinois.edu

Characterization of Material Properties: Investigating the mechanical, thermal, and self-healing properties of the resulting polymers.

Stimuli-Responsive Materials: Designing materials where the dynamic nature of the urea bond can be triggered by external stimuli such as heat or light.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1-(4-Bromophenyl)ethyl)-3-butylurea with high purity?

Methodological Answer: The compound can be synthesized via nucleophilic addition of butylamine to 1-(4-bromophenyl)ethyl isocyanate intermediates. Key considerations include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate urea bond formation .

- Solvents : Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) to stabilize intermediates and enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Example Reaction Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate + butylamine (THF, 0°C → RT, 24h) | 85% | |

| 2 | Column chromatography (SiO₂, 3:1 hexane:EtOAc) | 92% purity |

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR :

- X-ray Crystallography : Resolve steric effects from the 4-bromophenyl group and urea conformation (e.g., torsion angles between phenyl and butyl groups) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Standardized Assays : Use identical protocols for MIC (Minimum Inhibitory Concentration) and IC₅₀ (e.g., MTT assay for cytotoxicity) across studies to minimize variability .

- Structural Analog Comparison : Compare activity of 1-(1-(4-Bromophenyl)ethyl)-3-butylurea with derivatives (e.g., 3-butyl vs. 3-phenyl substitutions) to isolate substituent effects .

- Mechanistic Studies : Employ fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify target binding affinity, resolving discrepancies between phenotypic and target-specific assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets (e.g., P2X7 receptors)?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Maestro or MOE to identify critical interactions (e.g., bromophenyl hydrophobicity, urea H-bond donors) .

- In Vivo Testing : Administer analogs with modified alkyl chain lengths (e.g., propyl vs. pentyl) in rodent models to assess blood-brain barrier penetration and receptor antagonism .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human CYP450 isoforms) to prioritize analogs with extended half-lives .

Q. What experimental variables most significantly impact reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Temperature Control : Exothermic urea formation requires gradual warming (0°C → RT) to avoid side reactions (e.g., oligomerization) .

- Solvent Selection : Acetone improves solubility of intermediates compared to DCM, reducing reaction time from 48h to 24h .

- Catalyst Loading : Excess triethylamine (>2 eq.) may deprotonate urea NH, reducing nucleophilicity; optimal at 1.2 eq. .

Q. How can computational tools predict and resolve crystallographic disorder in the 4-bromophenyl moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.